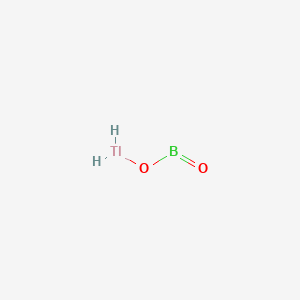
Thallium(i) metaborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(i) metaborate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
Thallium(i) metaborate has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis reactions, as a precursor for thallium oxide nanoparticles, and as a dopant in semiconductors.
Mécanisme D'action
The mechanism of action of thallium(i) metaborate is not fully understood. It is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds in organic synthesis reactions. In semiconductor applications, thallium(i) metaborate acts as a dopant, introducing impurities into the crystal lattice to alter its electrical properties.
Biochemical and Physiological Effects
Thallium(i) metaborate has not been extensively studied for its biochemical and physiological effects. However, thallium is a highly toxic element and can cause severe health effects if ingested or inhaled. Therefore, caution should be taken when handling thallium(i) metaborate in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Thallium(i) metaborate has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in solution-based reactions. It is also relatively inexpensive and readily available. However, its toxicity and potential health hazards must be taken into consideration when handling the compound.
Orientations Futures
There are several potential future directions for research on thallium(i) metaborate. One area of interest is its use as a catalyst in organic synthesis reactions. Further studies could explore the compound's effectiveness in various types of reactions and its potential for use in industrial-scale processes. Another area of interest is its use as a dopant in semiconductors. Research could focus on optimizing the concentration of thallium(i) metaborate to achieve desired electrical properties. Additionally, studies could investigate the compound's potential for use in other applications, such as in the production of thallium oxide nanoparticles.
Conclusion
Thallium(i) metaborate is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is simple, and it has been studied for its use as a catalyst in organic synthesis reactions, as a dopant in semiconductors, and as a precursor for thallium oxide nanoparticles. However, its toxicity must be taken into consideration when handling the compound. Future research could explore its potential in these areas and other applications.
Méthodes De Synthèse
Thallium(i) metaborate can be synthesized through a simple reaction between thallium(i) nitrate and sodium metaborate. The reaction produces a white powder that is highly soluble in water. The purity of the compound can be increased through recrystallization and purification techniques.
Propriétés
Numéro CAS |
16979-36-5 |
|---|---|
Nom du produit |
Thallium(i) metaborate |
Formule moléculaire |
BH3O2Tl |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
oxo(thallanyloxy)borane |
InChI |
InChI=1S/BO2.Tl.2H/c2-1-3;;;/q-1;+1;; |
Clé InChI |
GXEPPYHQKBOOJZ-UHFFFAOYSA-N |
SMILES |
B(=O)O[TlH2] |
SMILES canonique |
B(=O)O[TlH2] |
Synonymes |
Thallium(i) metaborate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



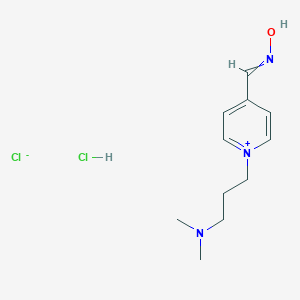
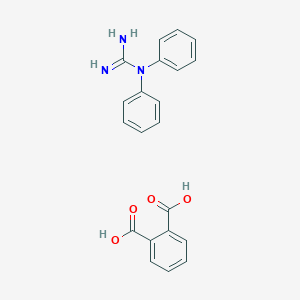
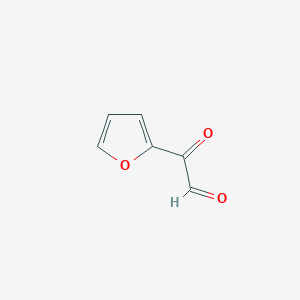
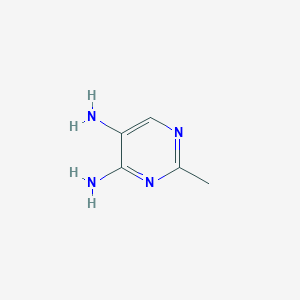
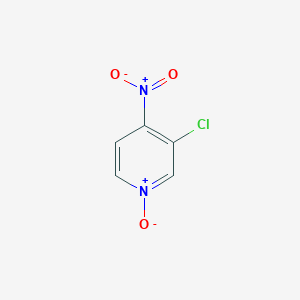
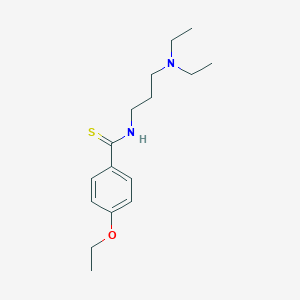
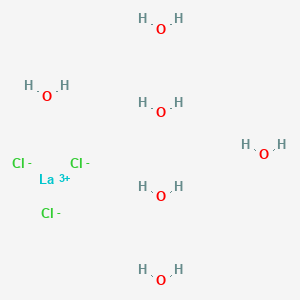
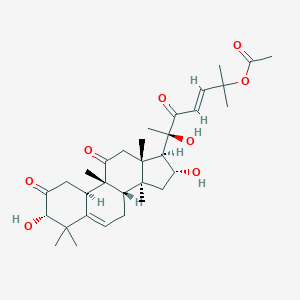
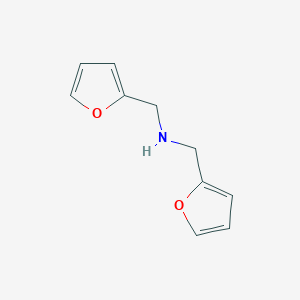

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
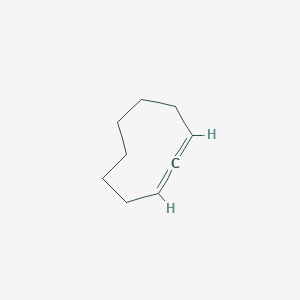
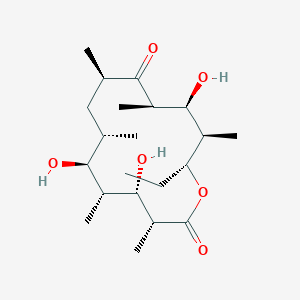
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)